2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2S/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYAYIHNFBUIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716900 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56096-90-3 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a chlorophenyl group, a sulfanyl linkage, and a fluorobenzoic acid moiety, contributing to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It can inhibit specific enzymes that are crucial for cellular functions, including those involved in metabolic pathways and cell signaling. The compound's sulfonyl group enhances its reactivity, allowing it to form derivatives that may exhibit distinct biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Activity Comparison
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth. The disc diffusion method was utilized for these assessments, demonstrating promising antibacterial properties compared to standard antibiotics like amoxicillin .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. These findings suggest its potential role as an anticancer agent by disrupting cell cycle progression and inducing apoptosis in malignant cells.
Case Study: Inhibition of Cancer Cell Lines
One study investigated the effects of this compound on breast cancer cell lines. The results indicated:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways.
Toxicological Profile
While the compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Studies indicate that at higher doses, it may lead to liver toxicity and immunosuppression in animal models. Therefore, careful dosage regulation is necessary for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
